Tr-PEG9: A Technical Guide to a Versatile Bioconjugation Linker
Tr-PEG9: A Technical Guide to a Versatile Bioconjugation Linker
In the landscape of modern drug development and bioconjugation, the rational design of linker molecules is paramount to achieving therapeutic efficacy and specificity. Among the diverse array of chemical tools available, Tr-PEG9 has emerged as a cornerstone for researchers seeking to modulate the properties of biomolecules. This guide provides an in-depth technical exploration of Tr-PEG9, elucidating its chemical architecture, physicochemical properties, and strategic applications, thereby empowering scientists to leverage its full potential in their research endeavors.
Deciphering the Tr-PEG9 Moiety: Structure and Intrinsic Properties
Tr-PEG9 is a heterobifunctional linker distinguished by three key components: a trityl (Tr) protecting group, a discrete nine-unit polyethylene glycol (PEG9) chain, and a terminal hydroxyl (-OH) group.[1][2] This unique amalgamation of functionalities imparts a desirable set of characteristics crucial for multi-step bioconjugation strategies.
The trityl group , a bulky triphenylmethyl moiety, serves as a temporary shield for a reactive functional group, most commonly a primary alcohol or thiol.[3][4] Its principal advantage lies in its acid lability; the trityl group can be selectively cleaved under mild acidic conditions, a reaction often referred to as detritylation, to reveal the underlying functional group for subsequent conjugation.[1][2][5] This strategic protection and deprotection sequence allows for controlled, sequential chemical modifications, a cornerstone of complex biomolecule synthesis.
The polyethylene glycol (PEG) chain is a well-established biocompatible polymer renowned for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[6][7] The discrete length of nine ethylene glycol units in Tr-PEG9 offers a precise and well-defined spacer arm. This hydrophilic PEG linker bestows several advantageous properties upon the conjugate, including increased aqueous solubility, reduced immunogenicity, and an augmented hydrodynamic radius, which can lead to prolonged circulation times in vivo.[6][8][]
The terminal hydroxyl group provides a versatile handle for further chemical derivatization.[1][2] This primary alcohol can be readily converted into a variety of other functional groups, such as amines, carboxylic acids, or activated esters, enabling a broad spectrum of conjugation chemistries.
Here is a visual representation of the Tr-PEG9 chemical structure:
Caption: Chemical structure of Tr-PEG9.
Physicochemical Properties
A clear understanding of the physicochemical properties of Tr-PEG9 is essential for its effective application.
| Property | Value | Source |
| Chemical Formula | C35H48O9 | [10] |
| Molecular Weight | 612.76 g/mol | [10][11][12] |
| Purity | ≥95% | [10][12] |
| CAS Number | 1144113-16-5 | [1][10][12] |
| Appearance | Varies (often an oil or solid) | [13] |
| Solubility | Soluble in aqueous media, THF, DCM, DMF, and DMSO | [1][13] |
| Storage | -20 °C | [12][13] |
Synthesis and Purification: A High-Level Overview
The synthesis of Tr-PEG9 typically involves a stepwise approach, often utilizing solid-phase synthesis techniques to build the discrete PEG chain.[5] A common strategy begins with the protection of one end of a nonaethylene glycol molecule with a trityl group. The other end, bearing a hydroxyl group, is then available for further reactions or is the final product itself.
Purification is a critical step to ensure the high purity required for bioconjugation applications. High-performance liquid chromatography (HPLC) is frequently employed to isolate the desired Tr-PEG9 product from starting materials and byproducts.
Core Applications in Bioconjugation and Drug Delivery
The unique architecture of Tr-PEG9 makes it a valuable tool in a multitude of bioconjugation and drug delivery applications.[14][15] Its primary role is to serve as a versatile linker, connecting a payload (e.g., a small molecule drug, a fluorescent dye, or a radionuclide) to a targeting moiety (e.g., an antibody, peptide, or nanoparticle).[16][17][18]
The general workflow for utilizing Tr-PEG9 in a bioconjugation strategy can be visualized as follows:
Caption: General workflow for Tr-PEG9 bioconjugation.
The Causality Behind Experimental Choices:
-
Why use a protecting group? The trityl group prevents the hydroxyl functionality from reacting prematurely.[19] This is crucial when the payload molecule or the activating reagents would otherwise react with the hydroxyl group, leading to undesired side products and a complex mixture that is difficult to purify. The ability to deprotect under mild acidic conditions ensures that the integrity of sensitive biomolecules is maintained.[4]
-
Why the PEG9 spacer? The hydrophilic PEG9 linker is not merely a passive spacer. It actively improves the solubility and stability of often hydrophobic drug payloads.[7][8] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugate from recognition by the immune system and proteolytic enzymes, thereby extending its circulation half-life.[8][][20] The defined length of nine units allows for precise control over the distance between the payload and the targeting moiety, which can be critical for optimal biological activity.
Experimental Protocol: A Self-Validating System
The following is a generalized, step-by-step protocol for the activation of the hydroxyl group of Tr-PEG9 to an N-hydroxysuccinimide (NHS) ester, a common reactive intermediate for conjugation to primary amines on proteins.
Materials:
-
Tr-PEG9
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., DCM/Methanol)
-
HPLC system for purification
Protocol:
-
Dissolution: Dissolve Tr-PEG9 (1 equivalent) in anhydrous DCM or DMF in a clean, dry, nitrogen-flushed round-bottom flask.
-
Addition of Reagents: To the stirred solution, add DSC (1.2 equivalents) followed by the dropwise addition of TEA or DIPEA (2 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The product, Tr-PEG9-NHS, should have a different Rf value than the starting material. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a mild aqueous acid (e.g., 5% citric acid) to remove excess base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Tr-PEG9-NHS ester.
-
Characterization: Confirm the identity and purity of the product by analytical techniques such as ¹H NMR, Mass Spectrometry, and analytical HPLC.
Self-Validation: Each step in this protocol is designed for self-validation. The TLC analysis provides a real-time check on the reaction's progress. The purification step, particularly with HPLC, ensures the isolation of a high-purity product. Finally, the characterization data provides definitive proof of the successful synthesis of the desired activated linker.
Conclusion: The Authoritative Grounding of Tr-PEG9 in Modern Research
Tr-PEG9 stands as a testament to the power of rational linker design in advancing the fields of drug delivery and bioconjugation. Its unique combination of a selectively cleavable protecting group, a biocompatible and property-enhancing PEG spacer, and a versatile functional handle provides researchers with a robust and reliable tool for the construction of complex and effective biomolecular conjugates. The insights and protocols presented in this guide are intended to provide a solid foundation for the successful application of Tr-PEG9 in innovative research and development.
References
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Amerigo Scientific. (n.d.). Tr-PEG9. Retrieved from [Link]
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AxisPharm. (n.d.). Tr-PEG9, CAS 1144113-16-5. Retrieved from [Link]
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Creative Biolabs. (n.d.). Tr-PEG9 (CAT#: ADC-L-S0292). Retrieved from [Link]
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AxisPharm. (n.d.). Trityl-PEG-bromide. Retrieved from [Link]
- Song, Y., et al. (2017). Synthesis and Characterization of PEGylated Trityl Radicals: Effect of PEGylation on Physicochemical Properties. The Journal of Organic Chemistry, 82(1), 351-360.
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Song, Y., et al. (2016). Synthesis and Characterization of PEGylated Trityl Radicals: Effect of PEGylation on Physicochemical Properties. ResearchGate. Retrieved from [Link]
- Zhang, L., & Wang, P. G. (2014). Solid Phase Stepwise Synthesis of Polyethylene Glycol.
- de la Cueva, L., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. RSC Advances, 4(95), 52857-52864.
- Wu, C., et al. (2011). Incorporating functionalized polyethylene glycol lipids into reprecipitated conjugated polymer nanoparticles for bioconjugation and targeted labeling of cells. Langmuir, 27(1), 389-396.
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JenKem Technology. (2016). Applications of PEGs in Drug Delivery and Targeted Diagnostics. Retrieved from [Link]
- Chen, J., & Xian, M. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 3128–3134.
- Wang, Y., et al. (2021).
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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MCH. (2023). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Retrieved from [Link]
- Xu, W., et al. (2013). Synthesis and Characterization of Cholesterol-(1,2,3-triazole)-PEG via Click Chemistry.
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Crimson Publishers. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Retrieved from [Link]
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